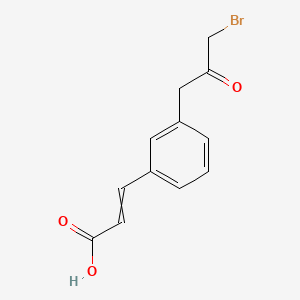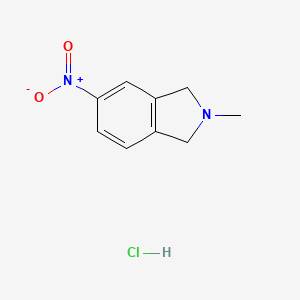
2-Methyl-5-nitroisoindoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-nitroisoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, and organic synthesis . The compound is characterized by the presence of a methyl group at the second position and a nitro group at the fifth position on the isoindoline ring, with a hydrochloride salt form.
Métodos De Preparación
The synthesis of 2-Methyl-5-nitroisoindoline hydrochloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline derivatives. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Análisis De Reacciones Químicas
2-Methyl-5-nitroisoindoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methyl-5-nitroisoindoline hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-nitroisoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Methyl-5-nitroisoindoline hydrochloride can be compared with other similar compounds, such as:
2-Methyl-5-nitroisoindoline: Lacks the hydrochloride salt form but has similar chemical properties.
5-Nitroisoindoline: Lacks the methyl group at the second position.
2-Methylisoindoline: Lacks the nitro group at the fifth position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
2-methyl-5-nitro-1,3-dihydroisoindole;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-10-5-7-2-3-9(11(12)13)4-8(7)6-10;/h2-4H,5-6H2,1H3;1H |
Clave InChI |
ZGHORDFODHMDCY-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(C1)C=C(C=C2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



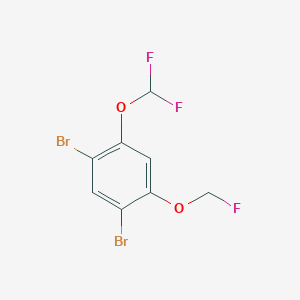
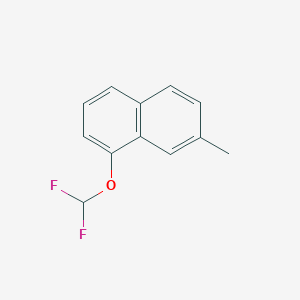
![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)
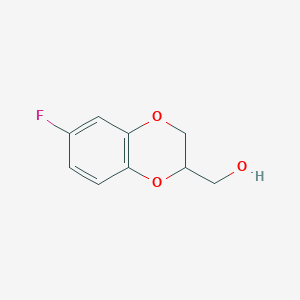


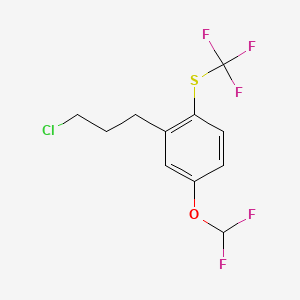


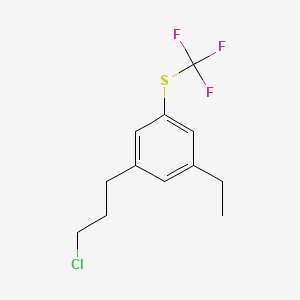

![14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-5,23-dione](/img/structure/B14054212.png)
